

# In-Depth Technical Guide to the Chemical Properties of Euonymine

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## Compound of Interest

Compound Name: *Euonymine*

Cat. No.: *B15593997*

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## Abstract

**Euonymine** is a complex sesquiterpene pyridine alkaloid of significant interest within the scientific community, particularly for its potential therapeutic applications. A thorough understanding of its chemical and physical properties is fundamental for its isolation, characterization, and development as a potential drug candidate. This technical guide provides a comprehensive overview of the core chemical properties of **euonymine**, including its molecular weight and other key physicochemical parameters. The information is presented in a structured format to facilitate easy reference and comparison for researchers, scientists, and professionals in drug development.

## Introduction

**Euonymine** is a naturally occurring pyridine alkaloid that has been isolated from various plant species. Its intricate molecular structure and notable biological activities, including anti-HIV and P-glycoprotein inhibitory effects, have made it a subject of extensive research. This guide focuses on the fundamental chemical properties that are critical for its scientific exploration.

## Core Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **euonymine** are summarized in the table below. These properties are essential for its handling, characterization, and formulation.

Property	Value	Source
Molecular Formula	C <sub>38</sub> H <sub>47</sub> NO <sub>18</sub>	[1][2]
Molecular Weight	805.78 g/mol	[2]
CAS Number	33458-82-1	[3]
Appearance	White to off-white solid/powder	
Melting Point	Data not available in the searched literature.	
Boiling Point	Data not available in the searched literature.	

## Solubility Profile

The solubility of a compound is a critical parameter for its extraction, purification, and formulation into a drug delivery system. While comprehensive quantitative solubility data for **euonymine** in a wide range of solvents is not readily available in the public domain, preliminary information suggests the following:

Solvent	Solubility	Source
Methanol	Partially soluble	
Water	Data not available	
Ethanol	Data not available	
DMSO	Data not available	
Chloroform	Data not available	

Due to the lack of specific quantitative data, it is recommended that researchers perform solubility studies to determine the precise solubility of **euonymine** in solvents relevant to their specific experimental needs.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **euonymine** are not extensively published. However, based on general laboratory practices for natural products, the following methodologies can be applied.

## Melting Point Determination

A standard method for determining the melting point of a crystalline solid like **euonymine** involves the use of a melting point apparatus. In the context of the total synthesis of **euonymine**, a Yanaco MP-J3 micro melting point apparatus was utilized, although the specific melting point was not reported.<sup>[4]</sup>

General Protocol:

- A small, dry sample of purified **euonymine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.

## NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of molecules like **euonymine**.

General Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:

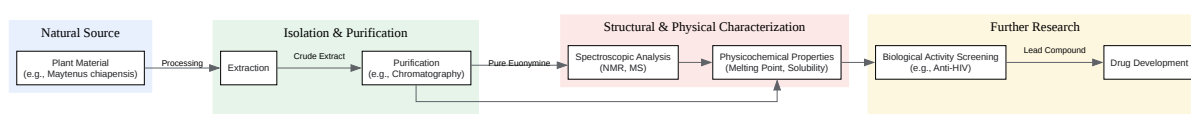
- A few milligrams of purified **euonymine** are dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Methanol-d<sub>4</sub>).
- The solution is transferred to an NMR tube.
- <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
- Data processing, including Fourier transformation, phasing, and baseline correction, is performed to obtain the final spectra.

While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **euonymine** is available in specialized chemical databases, a detailed experimental protocol for its acquisition is not commonly published outside of primary research articles.

## Logical Relationships in Euonymine Research

The following diagram illustrates the logical workflow for the study of **euonymine**, from its natural source to the analysis of its chemical properties.



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Caption: Logical workflow for **euonymine** research.

## Conclusion

This technical guide provides a summary of the currently available information on the chemical and physical properties of **euonymine**. While foundational data such as molecular formula and weight are well-established, there remains a need for more comprehensive, publicly accessible data on its melting point, boiling point, and quantitative solubility in a range of solvents. The provided general experimental protocols offer a starting point for researchers to determine these properties. A complete and detailed understanding of these parameters will be invaluable

for the continued exploration of **euonymine**'s therapeutic potential and for advancing its development from a natural product to a potential pharmaceutical agent.

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## References

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